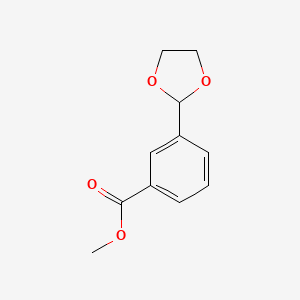
Methyl 3-(1,3-dioxolan-2-yl)benzoate
描述
“Methyl 3-(1,3-dioxolan-2-yl)benzoate” is a chemical compound with the molecular formula C11H12O4 . It is related to the class of compounds known as dioxolanes .
Synthesis Analysis
The synthesis of “Methyl 3-(1,3-dioxolan-2-yl)benzoate” involves several steps. The key intermediates such as Methyl 3-formylbenzoate (CAS#:52178-50-4), p-Toluenesulfonic acid (CAS#:6192-52-5), and Ethylene glycol (CAS#:107-21-1) are used in the synthesis process . The synthetic route involves acetalization of the appropriate ketone with glycerol followed by oxidation and oxidative cleavage .Molecular Structure Analysis
The molecular structure of “Methyl 3-(1,3-dioxolan-2-yl)benzoate” consists of a benzoate group attached to a 1,3-dioxolane ring. The molecular weight of this compound is 208.21100 .Chemical Reactions Analysis
“Methyl 3-(1,3-dioxolan-2-yl)benzoate” can participate in various chemical reactions. For instance, it can be used as a reagent in the allylic alkylation reactions in the presence of an iridium catalyst .Physical And Chemical Properties Analysis
“Methyl 3-(1,3-dioxolan-2-yl)benzoate” has a molecular weight of 208.21100 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not clearly mentioned in the available resources .科学研究应用
Pharmaceutical Intermediates
Methyl 3-(1,3-dioxolan-2-yl)benzoate is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that form complex molecules, which can be crucial in the development of new drugs. For instance, it can be used in the synthesis of heterocyclic compounds, which are a common motif in many pharmaceuticals .
Organic Synthesis
In organic chemistry, Methyl 3-(1,3-dioxolan-2-yl)benzoate serves as a versatile building block. It can undergo various chemical transformations, making it valuable for constructing more complex organic molecules. Its ability to form stable intermediates during reactions is particularly useful in multi-step synthesis processes .
Material Science
This compound is also explored in material science for the development of new materials with specific properties. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. This makes it useful in creating advanced materials for industrial applications .
Catalysis
Methyl 3-(1,3-dioxolan-2-yl)benzoate can act as a ligand in catalytic systems. Its structure allows it to coordinate with metal centers, facilitating various catalytic reactions. This is particularly useful in asymmetric synthesis, where the goal is to produce a specific enantiomer of a compound .
Agricultural Chemicals
In the field of agriculture, this compound can be used in the synthesis of agrochemicals. Its derivatives may exhibit herbicidal, fungicidal, or insecticidal properties, making it valuable for developing new agricultural products that can protect crops from pests and diseases .
Fragrance and Flavor Industry
Methyl 3-(1,3-dioxolan-2-yl)benzoate is sometimes used in the fragrance and flavor industry. Its chemical structure can contribute to the creation of complex scents and flavors, enhancing the sensory properties of consumer products such as perfumes, soaps, and food items .
未来方向
属性
IUPAC Name |
methyl 3-(1,3-dioxolan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-10(12)8-3-2-4-9(7-8)11-14-5-6-15-11/h2-4,7,11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVJVYKRUJHQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598106 | |
| Record name | Methyl 3-(1,3-dioxolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124038-36-4 | |
| Record name | Methyl 3-(1,3-dioxolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

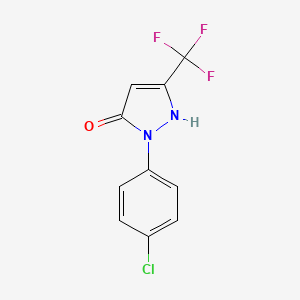
![Propanedioic acid, [2-(2-amino-9H-purin-9-yl)ethyl]-, diethyl ester](/img/structure/B3046314.png)
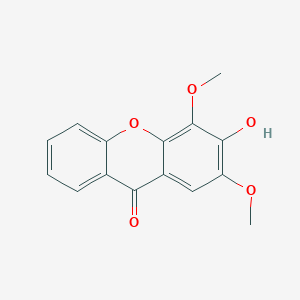

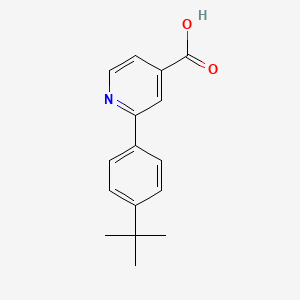
![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3046322.png)


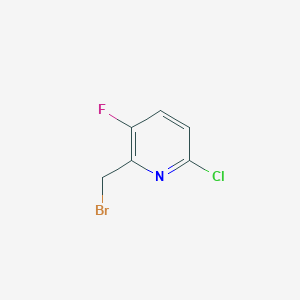
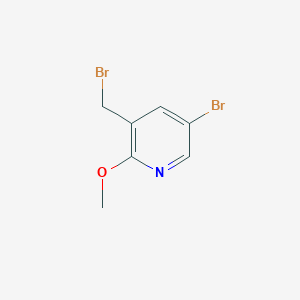
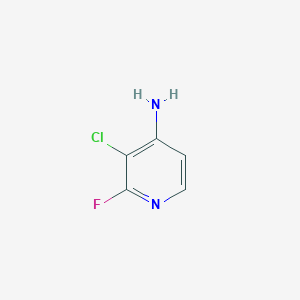
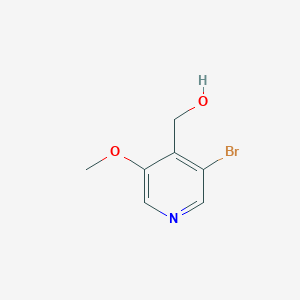
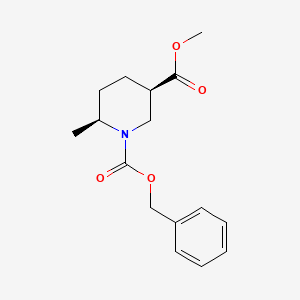
![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B3046335.png)